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Compound of Interest

1-(2-fluorophenyl)-1H-pyrrole-2,5-
Compound Name:
dione

Cat. No.: B1335124

Disclaimer: The crystallographic data presented in this document pertains to the closely related
analogue, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, as the crystal structure for 1-(2-
fluorophenyl)-1H-pyrrole-2,5-dione is not publicly available in the searched crystallographic
databases. This methoxy analogue serves as a representative model for understanding the
structural characteristics of ortho-substituted N-phenylmaleimides.

Introduction

N-substituted maleimides are a class of organic compounds with significant importance in
medicinal chemistry and materials science. Their rigid, planar structure and reactive double
bond make them valuable synthons for various chemical transformations, including Diels-Alder
reactions and Michael additions. N-aryl maleimides, in particular, have been investigated for a
range of biological activities, including antifungal, antibacterial, and anticancer properties.[1]
The introduction of a halogen, such as fluorine, onto the phenyl ring can significantly modulate
the compound's electronic properties, lipophilicity, and metabolic stability, making 1-(2-
fluorophenyl)-1H-pyrrole-2,5-dione a compound of interest for drug development
professionals. This technical guide provides a detailed overview of the synthesis and
crystallographic analysis of a representative N-aryl maleimide, offering insights into the
molecular geometry and intermolecular interactions that govern its solid-state architecture.
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Experimental Protocols

The synthesis and crystallization of N-aryl maleimides generally follow a two-step process,
starting from the corresponding aniline and maleic anhydride.[2][3] The subsequent crystal
structure determination is achieved through single-crystal X-ray diffraction.[4][5]

Synthesis and Crystallization of 1-(2-
Methoxyphenyl)-1H-pyrrole-2,5-dione

A representative protocol for the synthesis of the analogous 1-(2-methoxyphenyl)-1H-pyrrole-
2,5-dione is as follows:

o Step 1: Synthesis of N-(2-methoxyphenyl)maleanilic acid: Equimolar amounts of 2-
methoxyaniline and maleic anhydride are dissolved in a suitable solvent, such as acetone or
diethyl ether, and stirred at room temperature for 1-2 hours.[6] The resulting precipitate of N-
(2-methoxyphenyl)maleanilic acid is collected by filtration and dried.

o Step 2: Cyclization to 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione: The intermediate maleanilic
acid is then subjected to cyclodehydration. This is typically achieved by heating the acid in
acetic anhydride with a catalytic amount of sodium acetate.[6] The reaction mixture is heated
until the color changes, then cooled and poured into ice water to precipitate the maleimide
product. The crude product is collected by filtration, dried, and can be recrystallized from a
suitable solvent like ethanol to yield light yellow prisms suitable for X-ray diffraction.[7]

X-ray Crystallography
The determination of the crystal structure involves the following general steps:

e Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer
head.[8]

o Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to
minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer
equipped with a suitable X-ray source (e.g., Mo Ka radiation) and a detector.[7][9]

» Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell dimensions and space group. The crystal structure is then solved using direct
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methods and refined using full-matrix least-squares on F2.[4][5]

Crystallographic Data

The crystallographic data for the representative compound, 1-(2-methoxyphenyl)-1H-pyrrole-
2,5-dione, are summarized in the tables below.[7][10]

Table 1: Crystal Data and Structure Refinement
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Parameter Value
Empirical formula C11HoNOs3
Formula weight 203.19
Temperature 296 K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a 12.7018 (15) A
b 10.2689 (12) A
c 7.4695 (8) A

a 90°

B 101.067 (7)°

y 90°

Volume 956.16 (19) A3
z 4

Density (calculated) 1.412 Mg/m3
Absorption coefficient 0.10 mm—1
F(000) 424

Data collection

Reflections collected 7388

Independent reflections

1887 [R(int) = 0.030]

Refinement

Refinement method

Full-matrix least-squares on F?2
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Data / restraints / params

1887/0/137

Goodness-of-fit on F2

1.01

Final R indices [I>20(])]

R1=0.041, wR2 =0.112

R indices (all data)

R1 = 0.065, wR2 =0.123

Table 2: Selected Bond Lengths (A)

Bond Length
N1-C8 1.401(2)
N1-C11 1.398(2)
C8-C9 1.481(2)
C9-C10 1.315(2)
C10-C11 1.483(2)
C8-02 1.211(2)
C11-03 1.212(2)

Table 3: Selected Bond Angles (°)
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Angle Value

C11-N1-C8 111.4(1)
02-C8-N1 125.1(2)
02-C8-C9 128.2(2)
N1-C8-C9 106.7(1)
C10-C9-C8 107.6(2)
C9-C10-C11 107.6(2)
03-C11-N1 125.0(2)
03-C11-C10 128.3(2)
N1-C11-C10 106.7(1)

Molecular and Crystal Structure

The molecular structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione reveals a planar pyrrole-
2,5-dione ring.[7] The methoxybenzene ring is nearly planar and is oriented at a significant
dihedral angle with respect to the maleimide ring, which is 78.22 (5)°.[7] This twisted
conformation is likely due to steric hindrance between the ortho-methoxy group and the
carbonyl groups of the maleimide ring.

In the crystal, molecules are linked by weak aromatic m—1t stacking interactions between
inversion-related pairs of benzene rings, with a centroid—centroid separation of 3.8563 (13) A.

[7]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the synthesis and crystallographic analysis.
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Caption: Relationship from molecular structure to the macroscopic crystal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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